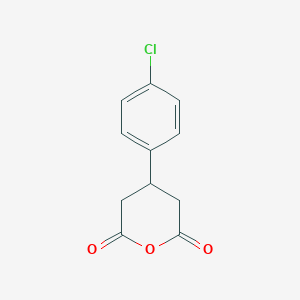

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202191 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-68-5 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a valuable cyclic anhydride intermediate in organic and medicinal chemistry. The document delineates two robust synthetic pathways to the key precursor, 3-(4-chlorophenyl)glutaric acid, and details the subsequent cyclization to the target anhydride. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis. This guide emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound, also known by its synonyms β-(4-Chlorophenyl)glutaric anhydride or 3-(p-chlorophenyl)glutaric anhydride, is a pivotal intermediate, notably in the synthesis of pharmaceuticals such as Baclofen, a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its reactive anhydride functionality allows for various nucleophilic ring-opening reactions, making it a versatile building block for creating diverse molecular scaffolds.[2]

The primary and most direct route to the target compound is the intramolecular dehydration of 3-(4-chlorophenyl)glutaric acid. This guide, therefore, is structured in two main parts:

-

Part A: Synthesis of the Dicarboxylic Acid Precursor, 3-(4-chlorophenyl)glutaric acid. Two effective and well-documented methods are presented, offering flexibility based on available starting materials and laboratory capabilities.

-

Part B: Cyclization to this compound. A detailed protocol for the dehydration of the glutaric acid derivative to the final cyclic anhydride is provided, emphasizing conditions that ensure high purity and yield.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic strategy for this compound.

Part A: Synthesis of 3-(4-Chlorophenyl)glutaric Acid

The cornerstone of this synthesis is the efficient preparation of the substituted glutaric acid precursor. We present two validated methods.

Method 1: Knoevenagel Condensation and Michael Addition Route

This classical approach builds the carbon skeleton from readily available starting materials: 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a cascade of a Knoevenagel condensation, a Michael addition, and subsequent saponification and decarboxylation.

Rationale: This method is highly versatile and provides a logical, step-by-step construction of the target molecule. The use of a base like piperidine for the initial condensation is a mild and effective choice. The subsequent hydrolysis and decarboxylation under strong basic conditions is a standard and robust transformation.[1]

Step 1: Synthesis of p-Chlorobenzylidene-bis-acetoacetic ester

-

To a mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate in a suitable reaction vessel, add 4 mL of piperidine at 0°C.

-

Allow the mixture to stand at 0-5°C for one hour, then stir at 20-25°C for 24 hours.

-

Add 200 mL of absolute ethanol to the reaction mixture.

-

Thoroughly chill the mixture to induce precipitation and filter the solid product.

-

Wash the precipitate with 50% ethanol until a white product is obtained.

Step 2: Hydrolysis to 3-(4-chlorophenyl)glutaric acid

-

Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.

-

Add the p-chlorobenzylidene-bis-acetoacetic ester from Step 1 portionwise to the stirred, hot KOH solution.

-

Maintain the reaction mixture at 90-95°C for 2 hours.[1]

-

After cooling, dilute the mixture with two volumes of water and wash with diethyl ether to remove non-polar impurities.

-

Slowly acidify the aqueous layer with approximately 550 mL of concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.[3]

-

Chill the mixture thoroughly and collect the precipitate by filtration.

-

Wash the filter cake several times with ice-cold water and dry in vacuo at 60°C.

Method 2: Hydrolysis of a Pre-formed Precursor

This method is applicable if a suitable advanced intermediate, such as a nitrile or ester derivative of 3-(4-chlorophenyl)glutaric acid, is available. A common starting point in related syntheses is a cyano- or ester-containing intermediate, often referred to as a "baclofen impurity".[3][4]

Rationale: This is a more direct route if the precursor is accessible. Strong base-catalyzed hydrolysis is a highly effective method for converting nitriles and esters to carboxylic acids simultaneously.

-

Dissolve the precursor intermediate (e.g., a cyano-ester derivative) in a 30 N aqueous solution of potassium hydroxide (e.g., 157 g of precursor in 420 mL of KOH solution).[3]

-

Heat the reaction mixture with stirring at 85-90°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (2:3 v/v).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 400 mL of dichloromethane and 500 mL of deionized water and stir for 20 minutes for extraction.

-

Separate the aqueous and organic layers, discarding the organic layer.

-

Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid to precipitate the product.[3]

-

Filter the precipitated solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours.

| Parameter | Method 1 (from Aldehyde) | Method 2 (from Impurity) |

| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Piperidine | "Baclofen Impurity 9" (or similar advanced intermediate) |

| Key Reagents | KOH, Concentrated HCl | KOH, 6 M HCl |

| Reaction Temp. | 90-95°C (Hydrolysis) | 85-90°C (Hydrolysis) |

| Reported Yield | Good (Specific value not provided in source) | 86.4%[3] |

| Purity (after purif.) | High (Recrystallization may be needed) | 99.9% (HPLC, after recrystallization from MIBK)[3] |

| Melting Point | Not specified | 166.5–167.3 °C[3] |

Part B: Synthesis of this compound

The final step is the intramolecular cyclization of 3-(4-chlorophenyl)glutaric acid via dehydration. While simple heating can effect this transformation, the use of a dehydrating agent such as acetic anhydride typically results in a cleaner reaction and a purer product.[5][6] This method avoids the very high temperatures (e.g., 800°C) or harsh dehydrating agents like P₂O₅ that are sometimes used for anhydride synthesis.[7]

Mechanism Rationale: The mechanism involves the formation of a mixed anhydride by the reaction of one of the carboxylic acid groups with acetic anhydride. The second carboxylic acid group then acts as an intramolecular nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride and displacing acetate as a leaving group to form the stable six-membered cyclic anhydride.

Caption: Mechanism of anhydride formation using acetic anhydride.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from a well-established procedure for the synthesis of a substituted glutaric anhydride.[8]

-

Place the dried 3-(4-chlorophenyl)glutaric acid (e.g., 0.1 mole) into a round-bottom flask equipped with a reflux condenser protected by a drying tube (e.g., calcium chloride).

-

Add acetic anhydride (e.g., 1.5-2 molar equivalents). The use of acetic anhydride as both reagent and solvent is effective. For larger scales, a co-solvent might be considered, but for this transformation, neat acetic anhydride is preferred.

-

Heat the mixture gently under reflux (boiling point of acetic anhydride is ~139°C) for 1-2 hours.

-

After cooling, remove the excess acetic acid and acetic anhydride by distillation under reduced pressure (water aspirator followed by an oil pump).[8]

-

The resulting crude product, which may be an oil or a semi-solid, can be purified by vacuum distillation or recrystallization. For recrystallization, a solvent system such as hot ethyl acetate with the slow addition of hexane can be effective.[6]

| Parameter | Value / Description |

| Starting Material | 3-(4-Chlorophenyl)glutaric Acid |

| Reagent | Acetic Anhydride |

| Reaction Temp. | ~139°C (Reflux) |

| Reaction Time | 1-2 hours |

| Work-up | Removal of volatiles under reduced pressure |

| Purification | Vacuum distillation or recrystallization (e.g., Ethyl Acetate/Hexane) |

| Product Form | White solid[9] |

| Molecular Weight | 224.64 g/mol [9] |

| Melting Point | 128-130°C |

Conclusion and Future Perspectives

The synthesis of this compound is a robust and reproducible process. The key to a successful outcome lies in the careful preparation and purification of the 3-(4-chlorophenyl)glutaric acid precursor, for which two effective methods have been detailed. The final cyclization using acetic anhydride is an efficient and clean method for generating the target cyclic anhydride. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors, whether for the development of new pharmaceuticals or as a starting point for further chemical exploration.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. Retrieved January 5, 2026, from [Link]

- Google Patents. (2012). EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.

- Google Patents. (2011). WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide.

-

Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved January 5, 2026, from [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved January 5, 2026, from [Link]

-

Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved January 5, 2026, from [Link]

Sources

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. nbinno.com [nbinno.com]

- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]

A Comprehensive Technical Guide to 3-(p-Chlorophenyl)glutaric Anhydride: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is paramount for successful drug synthesis and formulation. This guide provides an in-depth technical overview of 3-(p-Chlorophenyl)glutaric anhydride, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen, a muscle relaxant. As a Senior Application Scientist, this document is crafted to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this important chemical entity. Our focus extends beyond a mere compilation of data, aiming to provide a causal understanding behind experimental choices and to ensure the trustworthiness of the described protocols.

Chemical Identity and Core Physicochemical Properties

3-(p-Chlorophenyl)glutaric anhydride, a cyclic dicarboxylic anhydride, presents as a white solid under standard conditions[1]. Its molecular structure, characterized by a chlorophenyl group attached to a glutaric anhydride ring, dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)oxane-2,6-dione | [2] |

| CAS Number | 53911-68-5 | [1][2] |

| Molecular Formula | C₁₁H₉ClO₃ | [1][2] |

| Molecular Weight | 224.64 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 393 °C | [1] |

| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. | [1] |

Synthesis Pathway Overview:

The primary route to 3-(p-Chlorophenyl)glutaric anhydride involves the dehydration of its corresponding dicarboxylic acid, 3-(p-Chlorophenyl)glutaric acid[3]. This precursor is typically synthesized through a multi-step process. A common starting point is the reaction of 4-chlorobenzaldehyde with a suitable active methylene compound.

Analytical Characterization: Protocols and Methodologies

A robust analytical framework is essential for verifying the identity, purity, and stability of 3-(p-Chlorophenyl)glutaric anhydride. The following sections detail the experimental protocols for its comprehensive characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is generally suitable for a molecule with the polarity of 3-(p-Chlorophenyl)glutaric anhydride. The following protocol is adapted from established methods for the analysis of Baclofen and its impurities, which share structural similarities[4][5][6][7][8].

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm, a wavelength where the chlorophenyl chromophore exhibits significant absorbance.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-(p-Chlorophenyl)glutaric anhydride.

-

Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Self-Validation: The method's suitability should be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines. This involves analyzing a series of known concentrations of the analyte and any known impurities.

Spectroscopic Identification

Rationale: Spectroscopic techniques provide definitive structural information, confirming the identity of the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include multiplets for the diastereotopic methylene protons of the glutaric anhydride ring, a multiplet for the methine proton, and signals in the aromatic region corresponding to the p-substituted chlorophenyl group.

-

¹³C NMR: Carbon signals for the two carbonyl groups, the aliphatic carbons of the ring, and the aromatic carbons of the chlorophenyl substituent are anticipated.

2.2.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful tool for identifying functional groups. For an anhydride, the characteristic carbonyl stretching frequencies are key identifiers.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Absorptions:

-

C=O Stretching: Two distinct, strong absorption bands are expected for the symmetric and asymmetric stretching of the anhydride carbonyl groups, typically in the region of 1850-1750 cm⁻¹.

-

C-O Stretching: A strong band in the 1300-900 cm⁻¹ region corresponding to the C-O-C stretching of the anhydride.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A band in the 850-550 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Expected Results:

-

The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 224.64 g/mol should be observed.

-

Characteristic fragmentation patterns, such as the loss of CO or CO₂, can provide further structural elucidation.

Thermal Analysis

Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting behavior of the compound[12]. This information is vital for handling, storage, and downstream processing.

2.3.1. Thermogravimetric Analysis (TGA)

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an appropriate pan (e.g., alumina).

-

Heating Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature. A stable compound will exhibit a flat baseline until the onset of decomposition. The decomposition temperature and the presence of any residual mass can be determined.

2.3.2. Differential Scanning Calorimetry (DSC)

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes its melting point.

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen).

Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Application in Drug Development: A Key Intermediate for Baclofen

3-(p-Chlorophenyl)glutaric anhydride serves as a critical intermediate in the synthesis of Baclofen, a GABA-B receptor agonist used as a muscle relaxant[13]. The synthesis typically proceeds through the formation of the corresponding glutarimide, followed by a Hofmann rearrangement.

Significance of Physicochemical Properties in Synthesis:

-

Purity: High purity of the anhydride is essential to ensure a high yield and purity of the final API, minimizing the formation of impurities that could be difficult to remove in later stages.

-

Solubility: Knowledge of its solubility in various solvents is crucial for optimizing reaction conditions and for purification processes such as recrystallization.

-

Thermal Stability: Understanding the decomposition temperature from TGA helps in defining safe operating temperatures for the synthetic reactions and drying processes.

-

Melting Point: The melting point is a key indicator of purity. A sharp melting range, as determined by DSC, is indicative of a highly pure compound.

Handling and Storage

Given its nature as an anhydride, 3-(p-Chlorophenyl)glutaric anhydride is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis back to the dicarboxylic acid[1]. It is also advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it may be irritating to the eyes, respiratory system, and skin[1].

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-(p-Chlorophenyl)glutaric anhydride and has detailed robust analytical methodologies for its characterization. The presented data and protocols are intended to serve as a valuable resource for scientists and professionals in the field of drug development, enabling a more informed and efficient use of this key pharmaceutical intermediate. Adherence to the principles of scientific integrity and the application of self-validating analytical systems, as outlined in this guide, are fundamental to ensuring the quality and consistency of research and manufacturing outcomes.

References

-

PharmaCompass. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

International Journal of Science and Research. Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. [Link]

-

PubChem. Glutaric anhydride. [Link]

-

Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. [Link]

-

IndiaMART. Greater than 99% 3-(4-Chlorophenyl)glutaric Anhydride, Analytical Grade. [Link]

-

ResearchGate. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF BACLOFEN IN INJECTIONS. [Link]

-

IOSR Journal. Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. [Link]

-

ResearchGate. Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. [Link]

-

PubMed. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. [Link]

-

Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE. [Link]

-

ChemSrc. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. [Link]

-

MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

SIELC Technologies. Glutaric anhydride. [Link]

-

NIST WebBook. Glutaric anhydride, 3-styryl-. [Link]

-

PubMed. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. [Link]

-

PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

-

PubChem. 3-Phenylglutaric acid. [Link]

Sources

- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 2. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric anhydride(108-55-4) 1H NMR [m.chemicalbook.com]

- 10. 3-METHYLGLUTARIC ANHYDRIDE(4166-53-4) 1H NMR spectrum [chemicalbook.com]

- 11. 3,3-DIMETHYLGLUTARIC ANHYDRIDE(4160-82-1) 1H NMR spectrum [chemicalbook.com]

- 12. iitk.ac.in [iitk.ac.in]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a heterocyclic compound with structural similarities to known bioactive molecules. In the absence of direct empirical data on its specific biological targets, this document synthesizes information from structurally related compounds to formulate a primary hypothesis centered on covalent modification of protein targets through acylation. We further explore potential downstream cellular consequences, including enzyme inhibition and disruption of signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and detailed experimental protocols to elucidate its precise molecular interactions and therapeutic potential.

Introduction and Molecular Profile

This compound, also identified by its synonym 3-(4-chlorophenyl)glutaric anhydride, is a synthetic small molecule featuring a dihydropyran-dione heterocyclic core substituted with a 4-chlorophenyl group. Its chemical structure suggests a high degree of reactivity, primarily attributed to the cyclic anhydride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₃ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Appearance | White solid | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and Ethyl Acetate | [2] |

| Stability | Moisture sensitive | [2] |

The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, often contributing to target binding affinity and specificity. The dihydropyran-dione ring system, being a cyclic anhydride, is inherently electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of our primary hypothesis regarding its mechanism of action.

Primary Hypothesis: Covalent Inhibition via Protein Acylation

Based on its chemical structure as a cyclic anhydride, we postulate that the primary mechanism of action of this compound involves the covalent modification of nucleophilic residues on protein targets. Cyclic anhydrides are known to be potent acylating agents, readily reacting with nucleophiles such as the side chains of lysine (amine), serine (hydroxyl), and threonine (hydroxyl) residues in proteins.[3][4]

This acylation would result in the opening of the pyran-dione ring and the formation of a stable amide or ester bond with the target protein, leading to a covalent adduct. Such an irreversible or slowly reversible modification can profoundly alter the protein's structure, function, and interactions with other molecules.

Caption: Proposed acylation of a protein by this compound.

Potential Biological Consequences and Therapeutic Implications

The covalent modification of key proteins can lead to a range of biological effects. Drawing parallels from structurally related compounds, we can infer potential therapeutic applications for this compound.

Enzyme Inhibition

Many enzymes rely on critical nucleophilic residues within their active sites for catalysis. Covalent modification of these residues by the compound could lead to irreversible enzyme inhibition.[5] This is a common mechanism for many drugs. Given the structural similarities to certain kinase inhibitors, it is plausible that this compound could target enzymes within signaling pathways crucial for cell proliferation and survival.[6][7][8]

Anticancer Activity

Numerous pyran and dihydropyran derivatives, particularly those bearing a 4-chlorophenyl moiety, have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[9] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit the kinase AKT2/PKBβ and exhibit anti-glioma activity.[6][7][8] It is therefore hypothesized that this compound may exert anticancer effects by targeting proteins involved in cancer cell proliferation, survival, or metabolism. Other compounds containing a 4-chlorophenyl group have been found to inhibit tubulin polymerization, a validated anticancer mechanism.[10]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflows are designed to test the central hypothesis of covalent protein modification and to identify the specific molecular targets and cellular pathways affected.

Workflow 1: Assessment of Covalent Binding

Objective: To determine if this compound covalently modifies proteins.

Caption: Experimental workflow to assess covalent protein binding.

Detailed Protocol:

-

Incubation: Incubate this compound with a model protein rich in nucleophilic residues (e.g., bovine serum albumin, BSA) at various concentrations and time points.

-

Removal of Unbound Compound: Subject the reaction mixture to extensive dialysis or size-exclusion chromatography to remove any non-covalently bound compound.

-

Mass Spectrometry Analysis: Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-ESI-QTOF MS) to detect an increase in mass corresponding to the molecular weight of the compound.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to identify the specific amino acid residues that have been modified.

-

SDS-PAGE Analysis: Run the samples on SDS-PAGE. A covalent modification may result in a detectable shift in the protein's electrophoretic mobility.

Workflow 2: Target Identification using Chemical Proteomics

Objective: To identify the specific protein targets of this compound in a cellular context.

Caption: Chemical proteomics workflow for target identification.

Detailed Protocol:

-

Probe Synthesis: Synthesize an analog of the compound containing a bio-orthogonal tag, such as an alkyne or azide group, for subsequent "click chemistry" ligation.

-

Cell Treatment and Lysis: Treat cultured cells (e.g., a cancer cell line) with the tagged probe. Lyse the cells to obtain a total protein extract.

-

Click Chemistry: React the cell lysate with a corresponding reporter tag (e.g., biotin-azide if using an alkyne probe) via a copper-catalyzed or copper-free click reaction.

-

Affinity Purification: Use streptavidin-coated beads to enrich for biotin-tagged proteins (i.e., the covalent targets of the probe).

-

Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow 3: Cellular Pathway Analysis

Objective: To determine the effect of the compound on key cellular signaling pathways.

Detailed Protocol:

-

Cell Viability Assays: Perform dose-response studies in a panel of cancer cell lines to determine the compound's IC₅₀ for cytotoxicity.

-

Kinase Profiling: Based on the structural alerts for kinase inhibition, screen the compound against a panel of purified kinases to identify potential direct enzymatic targets.

-

Western Blot Analysis: Treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activity assays to determine if the compound induces apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a reactive molecule with the potential to act as a covalent modifier of protein function. The proposed hypothesis of protein acylation provides a solid foundation for future research. The experimental workflows outlined in this guide offer a systematic approach to elucidate its precise mechanism of action, identify its molecular targets, and explore its therapeutic potential, particularly in the context of oncology. Successful execution of these studies will be critical in advancing our understanding of this compound and its potential translation into a novel therapeutic agent.

References

- Patel, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2550-2559.

- Patel, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.

-

Fiveable. (n.d.). Glutaric anhydride Definition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glutaric Anhydride: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(1), 101249.

- de Oliveira, R. B., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry, 15(11), 3788-3793.

-

LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2022). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Molecules, 27(1), 123.

- El-Sayed, N. N. E., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 11(16), 2099-2117.

- Haveli, S. D., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical and Pharmaceutical Bulletin, 66(4), 399-406.

- MDPI. (2020). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 25(1), 123.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. Retrieved from [Link]

- Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1262, 133036.

- Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 957-991.

- Wang, Y., et al. (2020). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Advances, 10(46), 27563-27574.

- ChemHelp ASAP. (2021, January 13). examples of competitive reversible enzyme inhibitors [Video]. YouTube.

- The Not So Serious Scientist. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube.

- UC Berkeley. (2010, April 5). Molecular Mimicry: the Basis of Enzyme Inhibition [Video]. YouTube.

- Keith, L. M., et al. (2021). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry, 69(4), 1269-1277.

- MDPI. (2021). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences, 22(1), 123.

- Southren, A. L., et al. (1966). The effect of 2,2-bis (2-chlorophenyl-4-chlorophenyl)-1,1-dichloroethane (o,p'-DDD) on the metabolism of infused cortisol-7-3H. Steroids, 7(1), 11-29.

- Xiao, X., et al. (2017). Permethrin alters glucose metabolism in conjunction with high fat diet by potentiating insulin resistance and decreases voluntary activities in female C57BL/6J mice. Food and Chemical Toxicology, 109(Pt 1), 34-42.

- Reif, V. D., et al. (1979). Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat. Toxicology and Applied Pharmacology, 50(1), 1-13.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-(4-Chlorophenyl)glutaric Anhydride (CAS No. 53911-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-(4-chlorophenyl)glutaric anhydride (CAS No. 53911-68-5), a pivotal chemical intermediate in modern organic and medicinal chemistry. The document delves into the compound's detailed chemical structure, physicochemical properties, and robust synthesis protocols. Emphasis is placed on its critical role as a precursor in the manufacturing of Baclofen, a clinically significant muscle relaxant. Furthermore, this guide explores the broader synthetic utility of this cyclic anhydride, underpinned by an analysis of its reactivity. Detailed experimental procedures, spectroscopic data, and safety protocols are included to furnish researchers and drug development professionals with the requisite knowledge for its effective and safe application.

Introduction

β-(4-Chlorophenyl)glutaric anhydride, also known as 3-(4-chlorophenyl)glutaric anhydride or 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, is a cyclic anhydride derivative of glutaric acid.[1] Its chemical structure, featuring a reactive anhydride ring and a substituted phenyl group, renders it a valuable building block in organic synthesis.[2] The paramount application of this compound lies in its role as a key intermediate in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized for its muscle relaxant properties.[2] The efficient and high-yield production of Baclofen is intrinsically linked to the availability of high-purity β-(4-chlorophenyl)glutaric anhydride.[2] Beyond this well-established application, its inherent reactivity as a cyclic anhydride opens avenues for its use in the synthesis of diverse molecular architectures, including novel drug candidates and functional materials.[2]

Chemical Structure and Properties

The chemical identity of β-(4-chlorophenyl)glutaric anhydride is defined by the following structural and physical characteristics:

| Property | Value | Reference(s) |

| CAS Number | 53911-68-5 | [1] |

| Molecular Formula | C₁₁H₉ClO₃ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-Chlorophenyl)glutaric anhydride, β-(p-Chlorophenyl)glutaric anhydride | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 393.2 ± 42.0 °C at 760 mmHg | [3] |

| Flash Point | 176.0 ± 26.9 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [4] |

| Stability | Moisture sensitive, hygroscopic | [1] |

Chemical Structure Diagram:

Caption: Workflow for the synthesis of the precursor, 3-(4-chlorophenyl)glutaric acid.

Synthesis of β-(4-Chlorophenyl)glutaric Anhydride

The cyclization of 3-(4-chlorophenyl)glutaric acid to its corresponding anhydride is a dehydration reaction. This can be effectively achieved using a dehydrating agent such as acetic anhydride or acetyl chloride, or by thermal means.

Experimental Protocol: Dehydration using Acetic Anhydride

This protocol is adapted from established procedures for the synthesis of similar glutaric anhydrides. [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-(4-chlorophenyl)glutaric acid.

-

Addition of Reagent: Add an excess of acetic anhydride (typically 2-3 equivalents) to the flask.

-

Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool slightly. Remove the excess acetic anhydride and the acetic acid byproduct by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude β-(4-chlorophenyl)glutaric anhydride can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as ethyl acetate and hexane. [5] Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as both a dehydrating agent and a solvent. Its boiling point allows for a suitable reaction temperature to drive the cyclization.

-

Reflux: Ensures the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy for the dehydration process.

-

Vacuum Distillation: Allows for the purification of the product at a lower temperature, preventing potential thermal decomposition.

Spectroscopic Characterization

While experimental spectra for β-(4-chlorophenyl)glutaric anhydride are not readily available in public databases, the expected spectral characteristics can be inferred from data for analogous compounds such as glutaric anhydride and its derivatives. [7][8]

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the glutaric anhydride backbone. The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by two distinct carbonyl carbon signals in the downfield region (δ 170-180 ppm). The aromatic carbons will also be present, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

FTIR: The infrared spectrum is a key diagnostic tool for cyclic anhydrides. It will exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching, typically observed around 1820 cm⁻¹ and 1760 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 224 (for ³⁵Cl) and 226 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and CO₂.

Reactivity and Synthetic Applications

The reactivity of β-(4-chlorophenyl)glutaric anhydride is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. [9] General Reactivity Diagram:

Caption: General reactivity of β-(4-chlorophenyl)glutaric anhydride with nucleophiles.

Key Intermediate in Baclofen Synthesis

The primary industrial application of β-(4-chlorophenyl)glutaric anhydride is in the synthesis of Baclofen. [2]The synthesis involves the ring-opening of the anhydride with ammonia to form the corresponding glutaramic acid, followed by a Hofmann rearrangement.

Broader Synthetic Potential

The reactivity of β-(4-chlorophenyl)glutaric anhydride extends beyond its use in Baclofen synthesis. As a prochiral molecule, its desymmetrization through enantioselective ring-opening reactions with various nucleophiles can provide access to chiral building blocks for the synthesis of complex molecules. This approach is valuable in asymmetric synthesis, a cornerstone of modern drug discovery. The resulting ester-acid or amide-acid derivatives can be further elaborated into a variety of target molecules. For instance, the asymmetric hydrolysis of related 3-substituted glutaric acid diamides has been explored for the production of optically active 3-substituted gamma-aminobutyric acid derivatives. [10]

Safety and Handling

β-(4-Chlorophenyl)glutaric anhydride is a chemical that requires careful handling in a laboratory or industrial setting.

-

General Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. [1]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, seek medical attention.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

β-(4-Chlorophenyl)glutaric anhydride (CAS No. 53911-68-5) is a chemical intermediate of significant industrial and academic interest. Its well-defined synthesis and pivotal role in the production of Baclofen underscore its importance in the pharmaceutical sector. The inherent reactivity of its cyclic anhydride functionality also presents opportunities for its application in asymmetric synthesis and the development of novel chemical entities. A thorough understanding of its chemical properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Organic Syntheses Procedure. α-PHENYLGLUTARIC ANHYDRIDE. Available from: [Link]

-

Organic Syntheses Procedure. β-METHYLGLUTARIC ANHYDRIDE. Available from: [Link]

-

LibreTexts. 22.5: Acid Anhydride Chemistry. (2020). Available from: [Link]

-

Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. (2021). Available from: [Link]

-

Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. Available from: [Link]

-

ResearchGate. Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase. (2014). Available from: [Link]

-

Organic Syntheses Procedure. glutaric acid. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Available from: [Link]

-

Hangzhou Haorui Chemical Co., Ltd. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE_53911-68-5. Available from: [Link]

- Google Patents. CN1603295A - Process for preparing substituted glutaric anhydride.

-

Chemsrc. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5. Available from: [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). Available from: [Link]

-

SpectraBase. Glutaric acid, di(4-chlorophenyl) ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

Sudan Chemical. GLUTARIC ANHYDRIDE FOR SYNTHESIS. Available from: [Link]

-

SpectraBase. 3-(4-Chlorophenyl)-3-methyl-glutaric acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. (2014). Available from: [Link]

-

ChemRxiv. A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

- 1. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE | 53911-68-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5 | Chemsrc [chemsrc.com]

- 4. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE CAS#: 53911-68-5 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Glutaric anhydride(108-55-4) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(4-chlorophenyl)oxane-2,6-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-chlorophenyl)oxane-2,6-dione, a substituted cyclic anhydride of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of 4-(4-chlorophenyl)oxane-2,6-dione

4-(4-chlorophenyl)oxane-2,6-dione, also known as 3-(4-chlorophenyl)glutaric anhydride, belongs to the class of cyclic anhydrides. These motifs are prevalent in pharmacologically active molecules and serve as versatile building blocks in organic synthesis. The incorporation of a 4-chlorophenyl substituent introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, bioavailability, and therapeutic efficacy. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide the necessary tools for this rigorous characterization. This guide will detail the expected spectroscopic signatures of 4-(4-chlorophenyl)oxane-2,6-dione and provide the foundational knowledge for its unambiguous identification.

Chemical Structure:

Caption: Molecular structure of 4-(4-chlorophenyl)oxane-2,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione is expected to exhibit distinct signals corresponding to the protons on the oxane ring and the aromatic ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet (d) | 2H | Ar-H (ortho to Cl) |

| ~ 7.3 | Doublet (d) | 2H | Ar-H (meta to Cl) |

| ~ 3.5 - 3.8 | Multiplet (m) | 1H | H-4 |

| ~ 2.8 - 3.1 | Multiplet (m) | 4H | H-3, H-5 |

Expertise & Experience in Interpretation:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (~7.0-7.5 ppm). The protons ortho to the chlorine atom will be slightly downfield due to the anisotropic effect of the chlorine, while the meta protons will be slightly upfield. The coupling between these adjacent protons will result in the doublet splitting pattern.

-

Oxane Ring Protons: The proton at the C-4 position (methine proton) will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5. Its chemical shift will be influenced by the neighboring aromatic ring and the electron-withdrawing anhydride functionality. The methylene protons at C-3 and C-5 will likely appear as complex multiplets due to diastereotopicity and coupling to the C-4 proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (C-2, C-6) |

| ~ 138 | Ar-C (C-1') |

| ~ 135 | Ar-C (C-4') |

| ~ 129 | Ar-CH (C-3', C-5') |

| ~ 128 | Ar-CH (C-2', C-6') |

| ~ 40 - 45 | C-4 |

| ~ 30 - 35 | C-3, C-5 |

Expertise & Experience in Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the anhydride group (C-2 and C-6) are expected to be the most downfield signals in the spectrum, typically appearing around 170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbon attached to the chlorine atom (C-4') and the carbon attached to the oxane ring (C-1') will be quaternary and their signals will be less intense. The chemical shifts of the protonated aromatic carbons will be influenced by the position relative to the chlorine atom.

-

Oxane Ring Carbons: The aliphatic carbons of the oxane ring will be found in the upfield region of the spectrum. The C-4 carbon, being attached to the aromatic ring, will be more downfield compared to the C-3 and C-5 methylene carbons.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 4-(4-chlorophenyl)oxane-2,6-dione into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for the identification of functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione will be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1820 - 1780 | Strong | Asymmetric C=O stretch (anhydride) |

| ~ 1760 - 1740 | Strong | Symmetric C=O stretch (anhydride) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1000 | Strong | C-O-C stretch (anhydride) |

| ~ 850 - 800 | Strong | C-Cl stretch |

Expertise & Experience in Interpretation:

-

Carbonyl Stretching: The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl (C=O) stretching bands.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The positions of these bands can be influenced by ring strain and electronic effects.

-

Aromatic and Aliphatic C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the anhydride linkage is expected in the fingerprint region.

-

C-Cl Stretching: A strong absorption in the lower frequency region of the fingerprint region is indicative of the C-Cl bond.

Experimental Protocol for FTIR Analysis

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-(4-chlorophenyl)oxane-2,6-dione sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

Molecular Ion Peak:

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of 4-(4-chlorophenyl)oxane-2,6-dione (C₁₁H₉ClO₃). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pattern:

The fragmentation of 4-(4-chlorophenyl)oxane-2,6-dione is likely to proceed through several key pathways:

-

Loss of CO₂: A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide (CO₂), resulting in a fragment ion at [M - 44]⁺.

-

Loss of CO: Another possible fragmentation is the loss of a carbon monoxide (CO) molecule, leading to a fragment at [M - 28]⁺.

-

Cleavage of the Oxane Ring: The oxane ring can undergo cleavage, leading to various fragment ions.

-

Fragmentation of the Chlorophenyl Group: The chlorophenyl group can also fragment, for example, by loss of a chlorine radical.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation (Direct Infusion ESI):

-

Prepare a dilute solution of 4-(4-chlorophenyl)oxane-2,6-dione (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization efficiency.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain more detailed fragmentation information.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-(4-chlorophenyl)oxane-2,6-dione. Each technique offers complementary information, allowing for the complete elucidation of the molecule's structure. The predicted spectroscopic data and the experimental protocols detailed in this guide serve as a valuable resource for researchers working with this compound and its analogues, ensuring the quality and integrity of their scientific endeavors.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

Sources

Dihydropyran-2,6-dione Derivatives: A Pharmacological Deep Dive into Synthesis, Mechanism, and Therapeutic Potential

Abstract

The dihydropyranone scaffold, specifically the 5,6-dihydropyran-2-one and related structures, represents a privileged pharmacophore in modern medicinal chemistry.[1] Found in a multitude of natural products and synthetic compounds, these heterocyclic systems exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of dihydropyran-2,6-dione derivatives. We explore the key chemical features that drive their biological efficacy, detail validated experimental protocols for their evaluation, and present a forward-looking perspective on their potential in next-generation drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

The Dihydropyranone Core: A Privileged Scaffold

The dihydropyran-2-one ring is a six-membered heterocyclic lactone. The defining feature of many biologically active derivatives is the α,β-unsaturated carbonyl group within this ring system. This electrophilic center is a key determinant of the molecule's reactivity and its ability to interact with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This capacity for covalent modification underpins many of the observed biological effects and makes the scaffold a valuable starting point for the design of targeted inhibitors.[1]

Natural products containing this core structure, such as kawain (anxiolytic), pironetin (immunosuppressive), and rugulactone (anticancer), have long highlighted its therapeutic potential.[1] Synthetic chemistry has further expanded the accessible chemical space, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]

Synthetic Strategies: Accessing Chemical Diversity

The construction of the dihydropyranone ring is a central focus of synthetic organic chemistry. A variety of robust methods have been developed to generate these scaffolds, often with high stereocontrol. Key strategies include:

-

Hetero-Diels-Alder (HDA) Reactions: This cycloaddition approach, particularly using electron-rich dienes like the Brassard diene with aldehydes, provides a powerful and convergent route to highly functionalized dihydropyranones.[4]

-

Intramolecular Cyclization: Methods such as the AgOTf-catalyzed intramolecular cyclization of phenoxyethynyl diols offer mild conditions for forming the lactone ring.[4]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for constructing the cyclic ether core, offering good functional group tolerance.

-

Multi-component Reactions: One-pot procedures, such as the reaction of 4-hydroxy-6-methyl-2-pyrone, an aldehyde, and ethyl cyanoacetate, allow for the rapid assembly of complex dihydropyranopyran derivatives.[5]

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, enabling the creation of diverse libraries for biological screening.

Caption: General workflow for synthesis and biological evaluation.

The Spectrum of Biological Activity

Dihydropyranone derivatives have demonstrated efficacy across a wide range of therapeutic areas. The following sections detail their most significant activities, supported by quantitative data.

Anticancer and Anti-Proliferative Activity

This is one of the most extensively studied applications. These compounds often exhibit potent cytotoxicity against various cancer cell lines through mechanisms that include cell cycle arrest and apoptosis induction.[6]

A notable example is the synthetic derivative PY801 , which showed cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer cells with IC₅₀ values lower than the conventional chemotherapy drug cisplatin.[1] Furthermore, PY801 was found to suppress the migration of lung cancer cells, suggesting potential in preventing metastasis.[1] Another series of dihydropyranopyran derivatives has also shown significant anti-proliferative effects against SW-480 and MCF-7 cell lines.[5]

Table 1: Anticancer Activity of Dihydropyranone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PY801 | HCT116 (Colorectal) | 8.9 | [1] |

| PY801 | MCF7 (Breast) | 9.3 | [1] |

| Dihydropyranopyran (4i) | MCF-7 (Breast) | 34.2 | [5] |

| Dihydropyranopyran (4j) | MCF-7 (Breast) | 26.6 | [5] |

| Dihydropyranopyran (4g) | SW-480 (Colon) | 34.6 | [5] |

| Dihydropyranopyran (4i) | SW-480 (Colon) | 35.9 | [5] |

Antiviral Activity

The dihydropyranone scaffold is present in the FDA-approved HIV-1 protease inhibitor Tipranavir .[1] This validates the core as a viable backbone for designing potent antiviral agents. Research has also demonstrated that certain synthetic derivatives possess activity against the Hepatitis C Virus (HCV).[1]

Antimicrobial Activity

Several derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[6] The mechanism is often linked to the disruption of essential cellular processes through covalent modification of key enzymes.

Other Therapeutic Activities

The biological reach of this scaffold extends to other important areas:

-

Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.[1]

-

Immunosuppressive: The natural product pironetin is a known immunosuppressive agent.[1]

-

CNS Activity: Natural products like kawain exhibit anxiolytic and anticonvulsant properties.[1]

-

Anti-implantation: Some dibenzopyran-6-one derivatives have shown anti-implantation activity, indicating potential as selective estrogen receptor modulators (SERMs).[7]

Core Mechanisms of Action

The diverse biological effects of dihydropyranone derivatives can be traced back to several key molecular mechanisms.

Covalent Inhibition via Michael Addition

The most prominent mechanism is the covalent modification of proteins through a Michael addition reaction. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, reacting with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1] This irreversible binding can inactivate enzymes or disrupt protein-protein interactions that are critical for pathological processes.

Caption: Covalent modification of a protein via Michael addition.

Inhibition of Cell Cycle Kinases

A critical target in cancer therapy is the machinery that governs cell cycle progression. Cyclin-dependent kinases (CDKs) are central to this process. Studies have revealed that dihydropyranopyran derivatives can act as potent inhibitors of CDK2 .[5] By binding to the active site of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis in cancer cells.

Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for synthesizing and evaluating the biological activity of these derivatives.

Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives

This protocol is adapted from a validated multi-component reaction strategy.[5]

-

Reactant Preparation: In a round-bottom flask, combine 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.3 mmol).

-

Solvent Addition: Add a 1:1 mixture of water and ethanol (8 mL).

-

Reaction: Reflux the mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 9:1 chloroform-ethanol.

-

Isolation: Upon completion, cool the flask in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrano[4,3-b]pyran derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[5]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT116 or MCF7) into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dihydropyranone test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-